![molecular formula C13H16O B13617535 [2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
[2-(2-Phenylcyclopropyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes two cyclopropyl groups and a phenyl group attached to a methanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylcyclopropyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with phenylcyclopropane under specific conditions. One common method includes the hydrogenation of cyclopropanecarboxaldehyde in the presence of a cobalt or nickel catalyst under controlled temperature and pressure conditions . This method is preferred due to its efficiency and the mild conditions required.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using high-pressure hydrogenation vessels. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Phenylcyclopropyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted cyclopropyl derivatives .
Wissenschaftliche Forschungsanwendungen
[2-(2-Phenylcyclopropyl)cyclopropyl]methanol has several scientific research applications:
Wirkmechanismus
The mechanism by which [2-(2-Phenylcyclopropyl)cyclopropyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, but it is known to affect cellular signaling pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethanol: A simpler analog with a single cyclopropyl group.
Phenylcyclopropane: Contains a phenyl group attached to a cyclopropane ring.
Cyclopropanemethanol: Similar structure but lacks the phenyl group.
Uniqueness
What sets [2-(2-Phenylcyclopropyl)cyclopropyl]methanol apart from these similar compounds is its dual cyclopropyl groups and the presence of a phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H16O |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
[2-(2-phenylcyclopropyl)cyclopropyl]methanol |
InChI |
InChI=1S/C13H16O/c14-8-10-6-11(10)13-7-12(13)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2 |
InChI-Schlüssel |
SNNZUVSAKBFUAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2CC2C3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


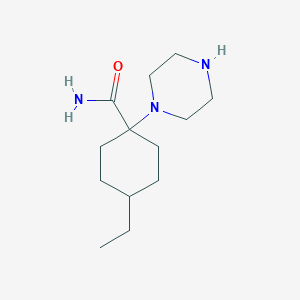
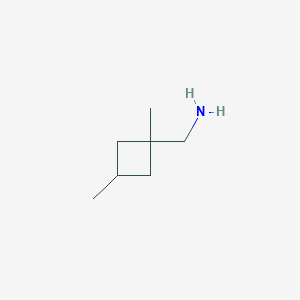
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
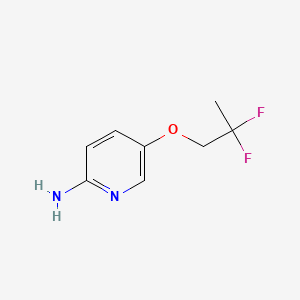
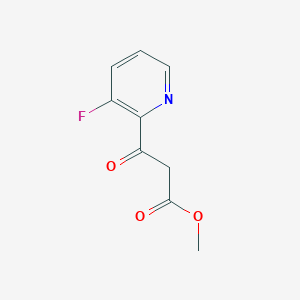
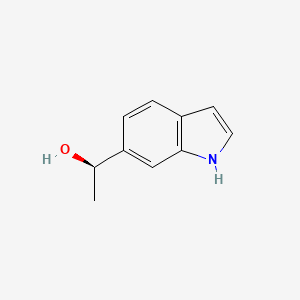
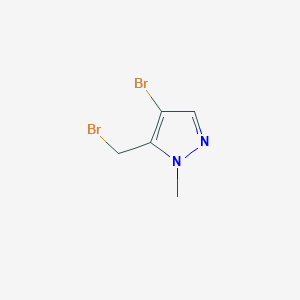
![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)
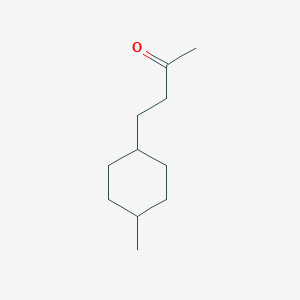
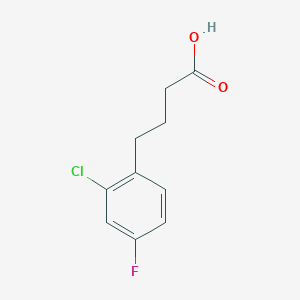
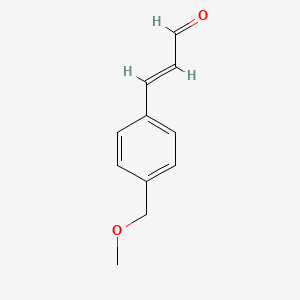

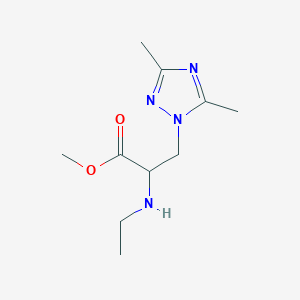
![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
